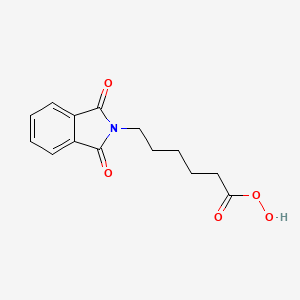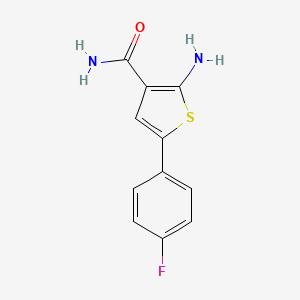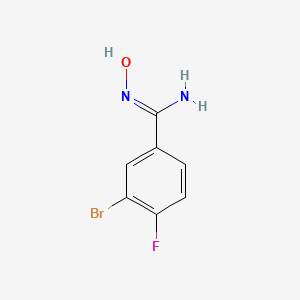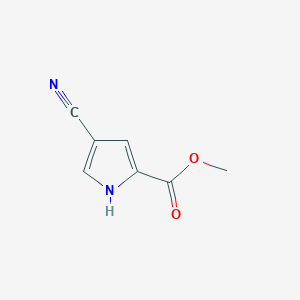
N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide is a chemical compound with the molecular formula C13H10BrN3O2 and a molecular weight of 320.14 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biochemistry . This compound is known for its unique structure, which includes a nitrophenyl group and a benzenecarbohydrazonoyl moiety, making it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide typically involves the reaction of benzenecarbohydrazonoyl chloride with 4-nitroaniline in the presence of a brominating agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of benzenecarbohydrazonoyl chloride by reacting benzenecarbohydrazide with thionyl chloride.
Step 2: Reaction of benzenecarbohydrazonoyl chloride with 4-nitroaniline in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where a nucleophile replaces the bromine atom.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Major Products Formed
Nucleophilic Aromatic Substitution: The major product is the substituted aromatic compound where the bromine atom is replaced by the nucleophile.
Reduction: The major product is the corresponding amino derivative of the compound.
Oxidation: The major products are typically oxidized derivatives of the hydrazonoyl moiety.
Applications De Recherche Scientifique
N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide involves its ability to participate in nucleophilic aromatic substitution reactions. The nitrophenyl group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack . The bromine atom is replaced by a nucleophile, leading to the formation of a new carbon-nitrogen or carbon-oxygen bond, depending on the nucleophile used .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Nitrophenyl)benzenecarbohydrazonoyl chloride: Similar in structure but contains a chlorine atom instead of a bromine atom.
N-(4-Nitrophenyl)benzenecarbohydrazonoyl iodide: Similar in structure but contains an iodine atom instead of a bromine atom.
Uniqueness
N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide is unique due to its specific reactivity and the presence of the bromine atom, which can influence the compound’s reactivity and the types of reactions it undergoes. The bromine atom is a good leaving group, making the compound particularly useful in nucleophilic aromatic substitution reactions .
Propriétés
Numéro CAS |
962-13-0 |
|---|---|
Formule moléculaire |
C13H10BrN3O2 |
Poids moléculaire |
320.14 g/mol |
Nom IUPAC |
N-(4-nitrophenyl)benzenecarbohydrazonoyl bromide |
InChI |
InChI=1S/C13H10BrN3O2/c14-13(10-4-2-1-3-5-10)16-15-11-6-8-12(9-7-11)17(18)19/h1-9,15H |
Clé InChI |
BNXSRUVQYMMQEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])Br |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N/NC2=CC=C(C=C2)[N+](=O)[O-])/Br |
SMILES canonique |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride](/img/structure/B1600190.png)


